molecular formula C13H9Br3N2 B1588756 1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine CAS No. 2516-46-3

1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine

Cat. No.: B1588756
CAS No.: 2516-46-3
M. Wt: 432.94 g/mol
InChI Key: LCAVXBLQYLZLDG-UHFFFAOYSA-N
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Description

1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine is an organic compound with a complex structure that includes bromine and phenyl groups

Preparation Methods

The synthesis of 1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with brominated benzaldehydes under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the oxidizing agents used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s effects are mediated by its ability to form stable intermediates and products during reactions.

Comparison with Similar Compounds

1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine can be compared with other brominated phenylhydrazine derivatives. Similar compounds include:

  • 1-[Bromo(phenyl)methylene]-2-(4-bromophenyl)-hydrazine
  • 1-[Bromo(phenyl)methylene]-2-(2,4-dichlorophenyl)-hydrazine

These compounds share similar structural features but differ in the number and position of halogen atoms, which can influence their chemical reactivity and applications

Properties

IUPAC Name

N-(2,4-dibromophenyl)benzenecarbohydrazonoyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br3N2/c14-10-6-7-12(11(15)8-10)17-18-13(16)9-4-2-1-3-5-9/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAVXBLQYLZLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219424
Record name N-(2,4-Dibromophenyl)benzenecarbohydrazonoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-46-3
Record name N-(2,4-Dibromophenyl)benzenecarbohydrazonoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dibromophenyl)benzenecarbohydrazonoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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